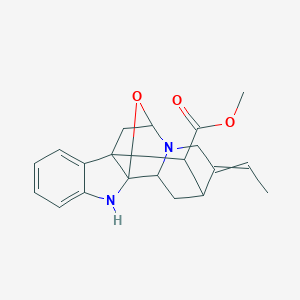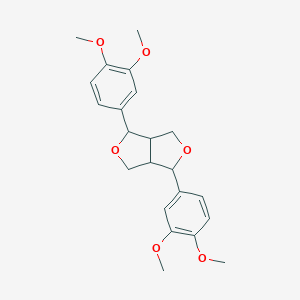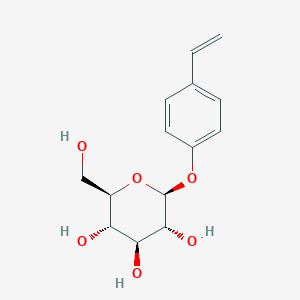
Diasarone 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Diasarone is an organosulfur compound derived from the plant Allium sativum, commonly known as garlic. It is a potent antioxidant and anti-inflammatory agent, and has been studied for its potential therapeutic applications in a variety of medical conditions.
Applications De Recherche Scientifique
Central and Peripheral Metabolic Changes
Gamma-hydroxybutyrate (GHB), a compound related to gamma-diasarone, affects central (cerebral cortex) and peripheral (liver) biochemical processes. GHB administration alters energy substrate use, suggesting a shift from carbohydrates to lipids. This has relevance in understanding the metabolic effects of similar compounds like gamma-diasarone (Luca et al., 2015).
Antioxidant Response Element (ARE)-Mediated Expression
The role of gamma-Glutamylcysteine synthetase, an enzyme involved in glutathione synthesis, is significant for understanding the antioxidant response in the body. Gamma-diasarone's potential impact on such pathways can be inferred from the regulation of ARE-mediated expression by similar compounds (Jeyapaul & Jaiswal, 2000).
Antiadipogenic Effects
Compounds like Tanshinone IIA, which bear resemblance to gamma-diasarone in structure, have shown to inhibit adipocyte differentiation and transcriptional activities, suggesting potential applications of gamma-diasarone in weight management and metabolic health (Gong et al., 2009).
Glutathione Metabolism
The study of glutathione metabolism, where gamma-Glutamylcysteine synthetase plays a key role, can be linked to the potential effects of gamma-diasarone on oxidative stress and cellular health (Wu et al., 2004).
Inhibition of Viral Infection
Gamma-diasarone derivatives have shown potential in inhibiting viral replication, indicating the possibility of gamma-diasarone in antiviral therapies (Yao et al., 2018).
Role in Neurological Conditions
Compounds structurally similar to gamma-diasarone, like GHB, have been explored for their effects on neurological conditions, offering insights into potential applications of gamma-diasarone in neuropharmacology (Meerlo et al., 2004).
Mécanisme D'action
- Gamma-Diasarone is a compound with the chemical formula C24H32O6 . Unfortunately, specific information about its primary targets is not readily available in the literature. However, we can explore its potential interactions based on related compounds and mechanisms.
- For example, some compounds with similar structures act as positive allosteric modulators (PAMs) of gamma-aminobutyric acid (GABA) receptors . GABA is the primary inhibitory neurotransmitter in the brain, working primarily via GABAA receptors. These receptors play a crucial
Target of Action
Mode of Action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for gamma-Diasarone involves the condensation of two molecules of p-anisaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "p-anisaldehyde", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of p-anisaldehyde\n- Mix two equivalents of p-anisaldehyde with sodium hydroxide in ethanol\n- Heat the mixture under reflux for several hours\n- Cool the mixture and filter the resulting solid", "Step 2: Formation of intermediate\n- Dissolve the solid obtained from step 1 in acetic anhydride\n- Add sulfuric acid dropwise to the mixture\n- Heat the mixture under reflux for several hours\n- Cool and filter the resulting solid", "Step 3: Formation of gamma-Diasarone\n- Dissolve the solid obtained from step 2 in ethanol\n- Add water dropwise to the mixture\n- Heat the mixture under reflux for several hours\n- Cool and filter the resulting solid\n- Recrystallize the solid from ethanol" ] } | |
Numéro CAS |
80434-33-9 |
Formule moléculaire |
C24H32O6 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3/t13-,14-,21-/m0/s1 |
Clé InChI |
ZPOQFZFDKXZAGL-RXSFTSLZSA-N |
SMILES isomérique |
CC[C@H]1[C@@H]([C@H](C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
SMILES |
CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
SMILES canonique |
CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Apparence |
Powder |
melting_point |
99-100°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)
![(1R,2S,4S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B199024.png)


![14-(5-Ethyl-6-methylheptan-2-yl)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-9-one](/img/structure/B199101.png)
![(1R,2R,5R,7S,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)


![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)


